molecular formula C16H13BrN2OS2 B2659315 4-(4-Bromophenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one CAS No. 136386-74-8

4-(4-Bromophenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one

Cat. No.: B2659315
CAS No.: 136386-74-8
M. Wt: 393.32
InChI Key: HGQSRTCHMCGLNJ-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),5-trien-3-one is a complex tricyclic compound featuring a fused heterocyclic core with a 4-bromophenyl substituent and a sulfanyl (-SH) group at position 3. Its structure includes an 8-thia-4,6-diazatricyclo framework, which combines sulfur and nitrogen atoms within a bridged bicyclic system.

Properties

IUPAC Name

3-(4-bromophenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2OS2/c17-9-5-7-10(8-6-9)19-15(20)13-11-3-1-2-4-12(11)22-14(13)18-16(19)21/h5-8H,1-4H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGQSRTCHMCGLNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)NC(=S)N(C3=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-bromobenzaldehyde with thiourea and a suitable cyclizing agent under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize production costs. The process may include continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced forms of the compound.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:

  • Anticonvulsant Properties :
    • A study demonstrated that derivatives of this compound showed significant anticonvulsant effects in preclinical models. Specifically, it enhanced the efficacy of classical antiepileptic drugs like carbamazepine and valproate when tested against induced seizures in mice .
  • Antimicrobial Activity :
    • Compounds related to this structure have been reported to possess antimicrobial properties against various pathogens, including resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The structure's unique features contribute to its ability to disrupt bacterial cell functions .
  • Potential Anticancer Activity :
    • Preliminary studies suggest that derivatives may exhibit anticancer properties by inducing apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage .

Case Studies

StudyFocusFindings
Anticonvulsant ActivityThe compound significantly elevated seizure thresholds in animal models when combined with existing antiepileptic medications.
Antimicrobial EfficacyDemonstrated potent activity against MRSA strains, indicating potential as a novel antibacterial agent.
Anticancer PotentialInduced apoptosis in specific cancer cell lines, suggesting further investigation into its anticancer mechanisms is warranted.

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Key Features References
4-(4-Bromophenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),5-trien-3-one (Target Compound) Not Available C₁₆H₁₂BrN₂OS₂ ~407.3 (estimated) 4-Bromophenyl, 5-sulfanyl Bromine enhances lipophilicity; sulfanyl group may participate in redox reactions. -
4-(3-Methoxyphenyl)-5-sulfanylidene-8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7)-dien-3-one 380437-04-7 C₁₇H₁₄N₂O₂S₂ 366.44 3-Methoxyphenyl, 5-sulfanylidene Methoxy group alters electronic properties; discontinued commercial availability.
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6 Not Available C₁₈H₁₈N₂O₂S₂ ~406.5 (estimated) 4-Methoxyphenyl, tetracyclic framework Extended tetracyclic system; methoxy group may improve solubility.
5-{[(4-Bromophenyl)sulfanyl]methyl}-3-chloro-11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2,4,6-tetraene 885459-45-0 C₁₈H₁₆BrClN₂S₂ 439.82 4-Bromophenyl, chloro, methyl Chlorine and methyl groups add steric bulk; higher molecular weight.

Key Research Findings and Analysis

Structural and Electronic Effects

  • Bromine vs. Methoxy Substituents : The 4-bromophenyl group in the target compound increases molecular weight and lipophilicity compared to methoxy-substituted analogs (e.g., CAS 380437-04-7), which may enhance membrane permeability in biological systems .
  • Sulfanyl vs. Sulfanylidene : The 5-sulfanyl group (-SH) in the target compound contrasts with the sulfanylidene (=S) in CAS 380437-04-5. This difference impacts reactivity, as -SH groups can participate in disulfide bond formation or act as antioxidants .

Biological Activity

The compound 4-(4-Bromophenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one (CAS No: 136386-74-8) is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H13BrN2OS2C_{16}H_{13}BrN_{2}OS_{2} with a molecular weight of 393.32 g/mol. The structure features a bromophenyl group and a thioether linkage, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to This compound exhibit significant antibacterial and antifungal properties. For instance, studies on related thiazole derivatives have shown comparable efficacy against various pathogens, suggesting that the presence of the sulfanyl group enhances antimicrobial activity due to increased electron density .

Anticancer Properties

The compound's structural features suggest potential anticancer properties. A study on similar thiosemicarbazides reported increased cytotoxicity against cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The mechanism of action is thought to involve the induction of apoptosis and inhibition of cell proliferation, attributed to the compound's ability to interact with cellular targets such as DNA and proteins involved in cell cycle regulation .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for bacterial growth and cancer cell survival.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis.
  • Interference with DNA Replication : Structural analogs have demonstrated the ability to intercalate into DNA, disrupting replication processes.

Case Study 1: Antibacterial Activity

A comparative study analyzed the antibacterial efficacy of This compound against various strains of bacteria. Results indicated that it exhibited superior activity compared to its chlorine analogue due to enhanced electron density on the nitrogen atoms within the thiosemicarbazide chain .

Case Study 2: Anticancer Efficacy

In vitro assays demonstrated that derivatives of the compound were effective against human breast cancer cell lines with IC50 values ranging from 27 μM to 43 μM. These findings suggest that modifications in substituents can significantly enhance anticancer activity .

Summary of Biological Activities

Biological ActivityEfficacyReference
AntibacterialHigh
AntifungalModerate
AnticancerHigh

IC50 Values Against Cancer Cell Lines

CompoundCell LineIC50 (μM)
4-(4-Bromophenyl)-...MCF-727
4-(4-Bromophenyl)-...HCT-11643

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(4-Bromophenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),5-trien-3-one, and what analytical methods validate its purity?

  • Synthesis : Multi-step reactions involving bromophenyl precursors and heterocyclic ring formation are common. For example, coupling 4-bromophenyl groups with sulfur-containing heterocycles under controlled conditions (e.g., reflux in anhydrous solvents like THF or DMF) can yield the target compound .
  • Characterization :

  • NMR/IR Spectroscopy : Confirm structural integrity via characteristic peaks (e.g., C-Br stretch at ~600 cm⁻¹ in IR; aromatic protons at δ 7.2–7.8 ppm in ¹H NMR) .
  • Mass Spectrometry : Validate molecular weight (e.g., exact mass via HRMS) .

Q. How can researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?

  • Methodology :

  • Use accelerated stability testing by exposing the compound to buffers (pH 3–9) at 25°C, 40°C, and 60°C for 1–4 weeks.
  • Monitor degradation via HPLC/UV-Vis and quantify decomposition products .
    • Key Parameters :
  • Degradation kinetics (e.g., half-life calculations).
  • Identification of hydrolytic or oxidative byproducts .

Advanced Research Questions

Q. What computational approaches (e.g., DFT) are suitable for predicting the electronic properties and reactivity of this compound?

  • DFT Modeling : Optimize geometry using B3LYP/6-31G(d) basis sets to calculate frontier molecular orbitals (HOMO-LUMO gap), electrostatic potential maps, and bond dissociation energies .
  • Applications : Predict sites for electrophilic/nucleophilic attack, redox behavior, and correlations with observed biological activity .
  • Validation : Compare computational results with experimental spectral data (e.g., NMR chemical shifts) .

Q. How can contradictory data on the compound’s biological activity (e.g., antimicrobial vs. anticancer) be resolved?

  • Experimental Design :

  • Dose-Response Studies : Test across a wide concentration range (nM to mM) to identify therapeutic windows.
  • Cell-Specific Assays : Use distinct cell lines (e.g., Gram-positive vs. Gram-negative bacteria for antimicrobial tests; cancer vs. normal cells for cytotoxicity) .
    • Data Analysis :
  • Apply statistical models (ANOVA, t-tests) to differentiate significant effects from noise.
  • Cross-validate with orthogonal assays (e.g., flow cytometry for apoptosis vs. MTT for viability) .

Q. What methodologies are recommended for studying the environmental fate of this compound, including biodegradation and bioaccumulation?

  • Environmental Simulation :

  • Use microcosm systems to mimic soil/water environments. Track compound persistence via LC-MS/MS and assess metabolites .
    • Bioaccumulation :
  • Expose model organisms (e.g., Daphnia magna) to sublethal doses and measure tissue concentrations over time.
  • Apply fugacity models to predict partitioning across environmental compartments .

Methodological Challenges and Solutions

Q. How should researchers address low yields in the final step of synthesis?

  • Troubleshooting :

  • Optimize reaction conditions (e.g., catalyst loading, solvent polarity, temperature).
  • Introduce protecting groups for reactive sites (e.g., -SH) to prevent side reactions .
    • Alternative Routes :
  • Explore microwave-assisted synthesis for faster kinetics and higher purity .

Q. What strategies ensure reproducibility in biological activity assays?

  • Standardization :

  • Use positive controls (e.g., known antimicrobials like ampicillin) and standardized cell cultures.
  • Implement blinded experiments to reduce observer bias .
    • Replication :
  • Perform triplicate runs across independent labs to confirm results .

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